molecular formula C16H13Cl2NO3 B2569884 2-((3-Chlorobenzyl)amino)-2-oxoethyl 3-chlorobenzoate CAS No. 1004490-28-1

2-((3-Chlorobenzyl)amino)-2-oxoethyl 3-chlorobenzoate

Cat. No.: B2569884
CAS No.: 1004490-28-1
M. Wt: 338.18
InChI Key: SVBUMFBQLFEEGS-UHFFFAOYSA-N
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Description

2-((3-Chlorobenzyl)amino)-2-oxoethyl 3-chlorobenzoate is an organic compound that features a benzylamine group substituted with chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Chlorobenzyl)amino)-2-oxoethyl 3-chlorobenzoate typically involves the reaction of 3-chlorobenzylamine with 3-chlorobenzoic acid derivatives. One common method includes the use of 3-chlorobenzoyl chloride as a starting material, which reacts with 3-chlorobenzylamine under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((3-Chlorobenzyl)amino)-2-oxoethyl 3-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-((3-Chlorobenzyl)amino)-2-oxoethyl 3-chlorobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((3-Chlorobenzyl)amino)-2-oxoethyl 3-chlorobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((3-Chlorobenzyl)amino)-2-oxoethyl 3-chlorobenzoate is unique due to its specific substitution pattern and the presence of both benzylamine and benzoate groups

Properties

IUPAC Name

[2-[(3-chlorophenyl)methylamino]-2-oxoethyl] 3-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO3/c17-13-5-1-3-11(7-13)9-19-15(20)10-22-16(21)12-4-2-6-14(18)8-12/h1-8H,9-10H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBUMFBQLFEEGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNC(=O)COC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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